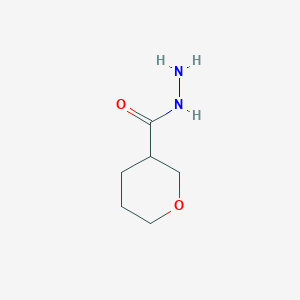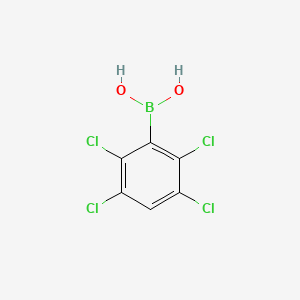
(2,3,5,6-Tetrachlorophenyl)boronic acid
Descripción general
Descripción
“(2,3,5,6-Tetrachlorophenyl)boronic acid” is a type of organoboron compound . It contains varying amounts of anhydride .
Synthesis Analysis
The synthesis of boronic acids, including “(2,3,5,6-Tetrachlorophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “(2,3,5,6-Tetrachlorophenyl)boronic acid” is C6H4BCl3O2 .Chemical Reactions Analysis
Boronic acids, including “(2,3,5,6-Tetrachlorophenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids have been evaluated with special emphasis on the currently understood mechanisms of transmetalation . The properties of boronic acids have been tailored for application under specific SM coupling conditions .Aplicaciones Científicas De Investigación
1. Fluorescent Chemosensors
Boronic acids, including variants like (2,3,5,6-Tetrachlorophenyl)boronic acid, are used in the development of selective fluorescent chemosensors. These chemosensors are vital for detecting biological active substances, crucial in disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2-or 1,3-diol forms rings that act as reporters in fluorescent sensors, enabling the probing of carbohydrates and bioactive substances (Huang et al., 2012).
2. Macrocyclic Chemistry
(2,3,5,6-Tetrachlorophenyl)boronic acid and its derivatives play a role in macrocyclic chemistry. These compounds, including those derived from boronic acids, are used to create complex structures with potential applications in various fields, including materials science (Fárfan et al., 1999).
3. Organic and Organometallic Chemistry
Boronic acids are used as catalysts or stoichiometric reagents in organic and organometallic chemistry. They facilitate various reactions, including hydrometallation, alkylation, and aldol-type reactions, and can stabilize uncommon coordination geometries of carbon (Erker, 2005).
4. Enantioselective Aza-Michael Additions
Boronic acid catalysis is utilized in enantioselective aza-Michael additions, enabling the creation of densely functionalized cyclohexanes. This demonstrates the versatility of boronic acid in catalysis and organic synthesis (Hashimoto et al., 2015).
5. Borylation Chemistry
Boronic acids, including (2,3,5,6-Tetrachlorophenyl)boronic acid, are instrumental in modern advances in borylation chemistry. Their unique properties are used in various reactions, such as borylation, hydrogenation, and Lewis acid catalysis, contributing significantly to the development of new chemical compounds (Lawson & Melen, 2017).
6. Sensing Applications
Boronic acids have been increasingly used in sensing applications due to their ability to interact with diols and Lewis bases, leading to their utility in homogeneous assays and heterogeneous detection. This interaction is vital for various applications, including biological labeling and the development of therapeutics (Lacina et al., 2014).
7. Biomaterials
Boronic acids are used in biomaterials, primarily through their binding with biologically relevant diols, including saccharides and peptidoglycans. This application is significant in materials chemistry for creating dynamic and responsive hydrogels (Brooks et al., 2018).
8. Biomedical Applications
Boronic acid-containing polymers are valuable in various biomedical applications, such as treating HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
9. Pharmaceutical Agents
Boronic acid compounds, due to their unique structural features, are developed as enzyme inhibitors and antibody mimics for recognizing biologically important saccharides, with potential use as pharmaceutical agents (Yang et al., 2003).
10. Electrochemical Sensing
Boronic acids are developed as chemical sensors and tools in health diagnostics, employing their capacity to bind with diols in electrochemical sensing applications (Li et al., 2015).
Safety And Hazards
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
(2,3,5,6-tetrachlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXOWHWNDUKBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1Cl)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrachlorophenyl)boronic acid | |
CAS RN |
1310930-82-5 | |
| Record name | (2,3,5,6-tetrachlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



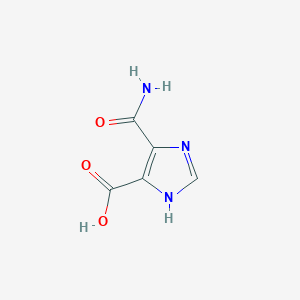
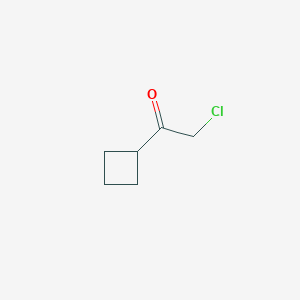
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
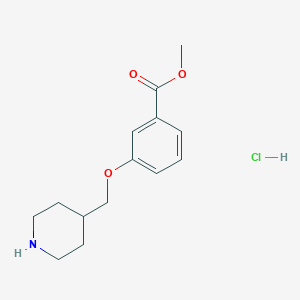
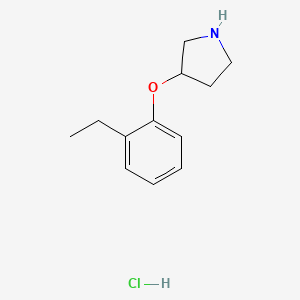
![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
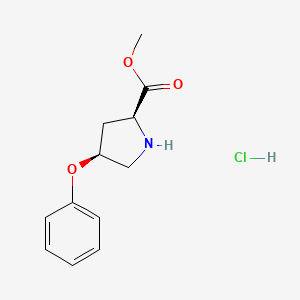
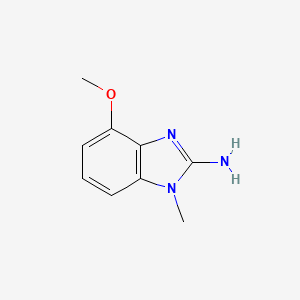
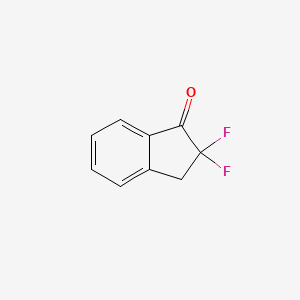
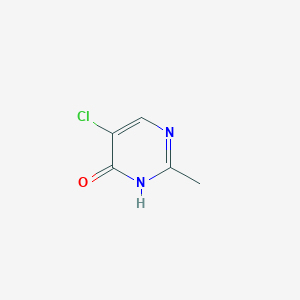
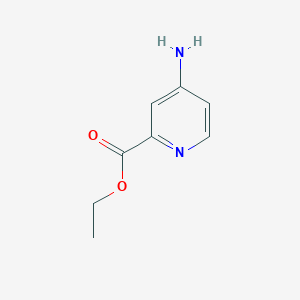
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
